1-(pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-(pyridin-4-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic hexane structure with a pyridine ring attached at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
The synthesis of 1-(pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve this cycloaddition, providing access to the bicyclic structure. The reaction conditions often involve the use of a Lewis acid catalyst and silyl enol ethers as reactants . This approach allows for the construction of the bicyclic framework with high functional group tolerance and efficiency.
Chemical Reactions Analysis
1-(pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Cycloaddition: The bicyclic structure can participate in further cycloaddition reactions, expanding its chemical space
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as Lewis acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Its structural features may be exploited in drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1-(pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and pyridine ring can facilitate binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: This compound has a similar bicyclic structure but with the pyridine ring attached at the 2-position and the carboxylic acid at the 5-position.
Bicyclo[1.1.0]butanes: These compounds have a different bicyclic framework but share similar reactivity and synthetic utility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2167610-94-6 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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